molecular formula C9H9NaO4 B13123595 Sodium (2R)-2-(4-hydroxyphenoxy)propanoate CAS No. 133647-88-8

Sodium (2R)-2-(4-hydroxyphenoxy)propanoate

Cat. No.: B13123595
CAS No.: 133647-88-8
M. Wt: 204.15 g/mol
InChI Key: WBSQFKXYQCXNGI-FYZOBXCZSA-M
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Description

Sodium®-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenoxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium®-2-(4-hydroxyphenoxy)propanoate typically involves the reaction of 4-hydroxyphenol with an appropriate propanoic acid derivative. One common method involves the esterification of 4-hydroxyphenol with 2-bromopropanoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like phosphoric acid .

Industrial Production Methods

Industrial production of Sodium®-2-(4-hydroxyphenoxy)propanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of reverse-phase high-performance liquid chromatography (HPLC) can further purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium®-2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxyphenylpropanol.

    Substitution: Formation of various substituted phenoxypropanoates.

Scientific Research Applications

Chemistry

In chemistry, Sodium®-2-(4-hydroxyphenoxy)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and resins .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding metabolic pathways involving phenolic compounds.

Medicine

Industry

Industrially, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of Sodium®-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenoxyacetic acid
  • 4-Hydroxyphenoxybutanoic acid
  • 4-Hydroxyphenoxypropionic acid

Uniqueness

Sodium®-2-(4-hydroxyphenoxy)propanoate is unique due to its specific structural features, such as the presence of a sodium ion and the ®-configuration of the propanoate group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

133647-88-8

Molecular Formula

C9H9NaO4

Molecular Weight

204.15 g/mol

IUPAC Name

sodium;(2R)-2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C9H10O4.Na/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1/t6-;/m1./s1

InChI Key

WBSQFKXYQCXNGI-FYZOBXCZSA-M

Isomeric SMILES

C[C@H](C(=O)[O-])OC1=CC=C(C=C1)O.[Na+]

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)O.[Na+]

Origin of Product

United States

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